molecular formula C19H22O3 B10846271 acerogenin A CAS No. 60503-28-8

acerogenin A

Cat. No.: B10846271
CAS No.: 60503-28-8
M. Wt: 298.4 g/mol
InChI Key: JHRMYLCWJWLUQL-MRXNPFEDSA-N
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Description

Acerogenin A is a natural compound isolated from the stem bark of Acer nikoense Maxim, a plant indigenous to Japan. This compound belongs to the class of cyclic diarylheptanoids and has garnered significant attention due to its neuroprotective and osteogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acerogenin A involves the cycloetherification of linear diarylheptanoids. A general strategy for the synthesis includes the cycloetherification of 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one under mild conditions (cesium fluoride, dimethylformamide, room temperature, 5 hours) to form the macrocycle . Subsequent removal of the nitro group and O-demethylation yields this compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Acerogenin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as acerogenin B, C, and L .

Comparison with Similar Compounds

Acerogenin A is unique among cyclic diarylheptanoids due to its specific neuroprotective and osteogenic properties. Similar compounds include:

These compounds highlight the structural diversity and varying biological activities within the acerogenin family.

Properties

CAS No.

60503-28-8

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(12R)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,12-diol

InChI

InChI=1S/C19H22O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m1/s1

InChI Key

JHRMYLCWJWLUQL-MRXNPFEDSA-N

Isomeric SMILES

C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CC[C@@H](C1)O)C=C3

Canonical SMILES

C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(C1)O)C=C3

Origin of Product

United States

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